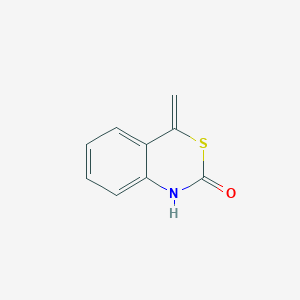
(4R,5R)-2,5-dimethyl-4-phenyl-5,6-dihydro-4H-1,3-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-2,5-dimethyl-4-phenyl-5,6-dihydro-4H-1,3-oxazine is a chiral oxazine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2,5-dimethyl-4-phenyl-5,6-dihydro-4H-1,3-oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-2,5-dimethyl-4-phenyl-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazine ring to more saturated structures.
Substitution: The phenyl group and other substituents on the oxazine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups onto the oxazine ring.
Aplicaciones Científicas De Investigación
(4R,5R)-2,5-dimethyl-4-phenyl-5,6-dihydro-4H-1,3-oxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and chiral recognition processes.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of (4R,5R)-2,5-dimethyl-4-phenyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: Another chiral compound with similar structural features but different functional groups.
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[2R,3S,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: A complex carbohydrate derivative with multiple hydroxyl groups and glycosidic linkages.
Uniqueness
(4R,5R)-2,5-dimethyl-4-phenyl-5,6-dihydro-4H-1,3-oxazine stands out due to its specific chiral configuration and the presence of both phenyl and oxazine moieties
Propiedades
Número CAS |
184345-51-5 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
(4R,5R)-2,5-dimethyl-4-phenyl-5,6-dihydro-4H-1,3-oxazine |
InChI |
InChI=1S/C12H15NO/c1-9-8-14-10(2)13-12(9)11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3/t9-,12+/m0/s1 |
Clave InChI |
JMBQLCDYWGQBHI-JOYOIKCWSA-N |
SMILES isomérico |
C[C@H]1COC(=N[C@H]1C2=CC=CC=C2)C |
SMILES canónico |
CC1COC(=NC1C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
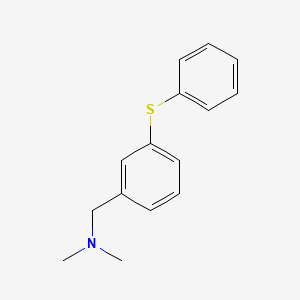
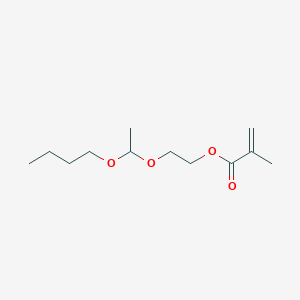
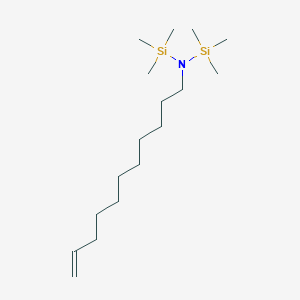
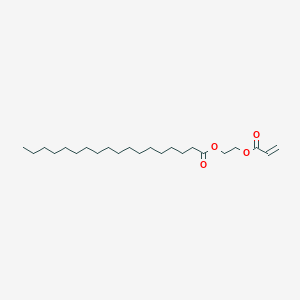
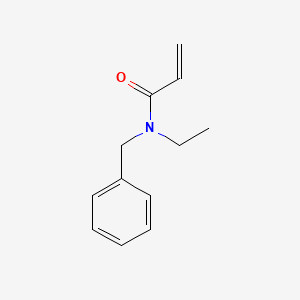
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)


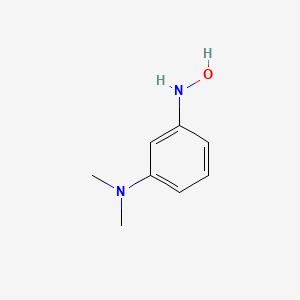
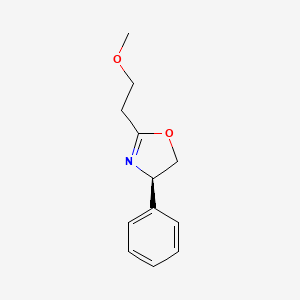
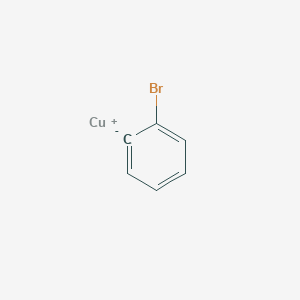
![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)
